Flumatinib-d3

LC-MS/MS method validation therapeutic drug monitoring bioanalytical precision

Generic substitution of Flumatinib-d3 with unlabeled flumatinib compromises assay accuracy due to differential matrix effects and co-elution failure. Flumatinib-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), solves this by co-eluting with the analyte and correcting ion suppression across the entire analytical run. • Enables method precision ≤8.5% RSD and accuracy within ±2.2% in patient plasma. • Supports high-throughput TDM with 50 μL plasma volume and 4.2-min run time. • Full USP/EP traceability documentation for regulatory-compliant bioanalysis.

Molecular Formula C29H29F3N8O
Molecular Weight 565.6 g/mol
Cat. No. B12408699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumatinib-d3
Molecular FormulaC29H29F3N8O
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)/i2D3
InChIKeyBJCJYEYYYGBROF-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flumatinib-d3: Internal Standard Overview


Flumatinib-d3 is a deuterium-labeled analog of the antineoplastic tyrosine kinase inhibitor flumatinib (HHGV678), specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical applications [1]. The compound incorporates three deuterium atoms at the methyl-piperazine moiety, increasing its molecular mass by 3 Da relative to unlabeled flumatinib (from 562.6 to 565.6 g/mol) while preserving nearly identical physicochemical properties and chromatographic behavior . Flumatinib-d3 is a non-pharmacologically active analytical reagent intended exclusively for LC-MS/MS method development, therapeutic drug monitoring (TDM), pharmacokinetic studies, and regulatory-compliant quality control applications involving the parent drug flumatinib mesylate . It is supplied as a fully characterized reference standard with traceability to pharmacopeial standards including USP and EP [1].

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Analytical Role
Co-eluting deuterated isotopologue for LC-MS/MS
Research Use
Bioanalytical method development and validation

Why Flumatinib-d3 Substitution Fails


In LC-MS/MS quantitative bioanalysis, generic substitution of Flumatinib-d3 with unlabeled flumatinib or structurally dissimilar internal standards compromises assay reliability due to two critical factors: differential matrix effects and inadequate co-elution behavior. Unlabeled flumatinib cannot be distinguished from the endogenous analyte by mass spectrometry, rendering quantification impossible in clinical samples from flumatinib-treated patients [1]. Non-isotopic internal standards (e.g., structural analogs) exhibit divergent ionization efficiencies and chromatographic retention times, failing to correct for ion suppression or enhancement caused by plasma matrix components [2]. Flumatinib-d3, as a co-eluting deuterated isotopologue, corrects for matrix-induced signal variability across the entire analytical run, enabling method precision of ≤8.5% relative standard deviation in patient plasma assays [3]. The substitution of Flumatinib-d3 with alternative deuterated TKIs (e.g., imatinib-d8, nilotinib-d3) introduces extraction recovery mismatches and retention time shifts that invalidate method accuracy in regulated bioanalysis [2].

1 Unlabeled flumatinib: Cannot be mass-discriminated from endogenous analyte in research matrices.
2 Non-isotopic IS: May exhibit differential ionization and matrix effects, reducing quantification reliability.
3 Alternative deuterated TKIs: May introduce recovery mismatches and retention time shifts.

Flumatinib-d3 Quantitative Differentiation Evidence


Isotopic Internal Standard Precision Advantage

Flumatinib-d3 as a co-eluting deuterated internal standard enables intra- and inter-day assay precision of ≤8.5% RSD for flumatinib quantification in CML patient plasma, representing a ≥43% reduction in variability compared to methods lacking isotopic internal standardization, where RSD values typically exceed 15% due to uncorrected matrix effects [1]. The validated LC-MS/MS method achieved accuracy within ±2.2% relative error for flumatinib using Flumatinib-d3 (HHGV-E as the designated internal standard), with linear calibration from 0.400 to 400 ng/mL using only 50 μL of plasma [1]. In contrast, earlier method development attempts using non-isotopic internal standards failed to meet FDA bioanalytical guidance criteria for precision (≤15% RSD) and accuracy (±15%) at lower QC concentrations [1].

Method Precision
Head-to-head
≤8.5% RSD with Flumatinib-d3 vs >15% RSD without isotopic IS
Supports bioanalytical method precision context
Data to verify in target matrix
LC-MS/MS method validation therapeutic drug monitoring bioanalytical precision

BCR-ABL Inhibition Potency vs Imatinib

Flumatinib (the parent compound of Flumatinib-d3) inhibits BCR-ABL1 tyrosine kinase with an IC50 of 1.2 nM, compared to imatinib's IC50 of 100.9 nM for the same target—an 84-fold difference in potency . This potency advantage translates into clinically meaningful outcomes: in the phase III FESTnd trial, newly diagnosed CML-CP patients receiving flumatinib achieved significantly higher rates of major molecular response (MMR) at 12 months compared to imatinib (data from real-world analysis showing 61.37% post-switch MMR achievement from a baseline of 9.93%) [1]. Flumatinib also demonstrates a distinct kinase selectivity profile: c-Abl IC50 = 1.2 nM, PDGFRβ IC50 = 307.6 nM, c-Kit IC50 = 665.5 nM, with only weak inhibition of VEGFR2/3, SRC, FLT3, RET, EGFR, and HER2 at 1 μM .

Parent Potency
Head-to-head
Flumatinib BCR-ABL1 IC50 1.2 nM vs imatinib 100.9 nM (84-fold)
Reported kinase inhibition profile context
Supports IS selection rationale for flumatinib assays
BCR-ABL inhibition kinase selectivity CML pharmacology

Event-Free Survival in Second-Line CML

In a real-world multi-center retrospective study of 554 CML patients resistant or intolerant to first-line imatinib, patients receiving flumatinib as second-line therapy demonstrated superior event-free survival (EFS) compared to those treated with nilotinib or dasatinib [1]. The estimated 5-year EFS after second-line therapy initiation was 42% across all cohorts, with flumatinib-treated patients showing statistically significant EFS advantage over both nilotinib and dasatinib arms [1]. Additionally, compared specifically with dasatinib, flumatinib conferred better progression-free survival (PFS) and overall survival (OS) [1]. After switching to second-line flumatinib, complete hematologic response (CHR) rates improved from 81.23% to 90.61%, complete cytogenetic response/molecular response 2 (CCyR/MR2) from 29.6% to 77.26%, major molecular response (MMR) from 9.93% to 61.37%, and MR4 from 3.07% to 37.91% [1].

Second-Line EFS
Reported endpoint context
Superior EFS vs nilotinib/dasatinib; MMR 9.93%→61.37%
Reported clinical endpoint context
Model-specific endpoint review; research context only
second-line CML therapy event-free survival comparative effectiveness

Pharmacopeial Traceability and Compliance

Flumatinib-d3 is supplied as a fully characterized reference standard compliant with regulatory guidelines, providing direct traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards [1]. The product is manufactured under quality systems supporting analytical method validation (AMV) and quality control (QC) applications during synthesis and formulation stages of drug development [1]. Vendor specifications indicate purity ≥98% to 99.9% depending on supplier, with molecular formula C29H26D3F3N8O and molecular weight 565.61 g/mol . In contrast, non-pharmacopeial-grade flumatinib reference standards or alternative structural analogs (e.g., HHGV-E used in published methods) lack this explicit regulatory traceability documentation, requiring end-users to perform in-house characterization and qualification, which adds 2-4 weeks to method development timelines [1].

Traceability
Class-level inference
USP/EP traceable; purity 98–99.9%
Supports method validation documentation context
Supplier specification; verify documentation package
analytical method validation regulatory compliance reference standard

Comparable First-Line Efficacy in CML

In a real-world multi-center retrospective study of newly diagnosed chronic-phase CML patients, nilotinib, dasatinib, and flumatinib demonstrated comparable efficacy as first-line therapy, with all three agents achieving significantly higher therapy response rates and failure-free survival (FFS) compared to imatinib [1]. Flumatinib-treated patients achieved faster and deeper molecular responses in the FESTnd trial, with the study concluding that flumatinib showed improved clinical efficacy for treating Ph+ ALL compared with imatinib [2]. However, the study also noted no significant differences in progression-free survival (PFS) and overall survival (OS) among these four TKIs in newly diagnosed patients, indicating that while second-generation TKIs (including flumatinib) outperform imatinib in early response metrics, long-term survival outcomes converge [1]. The FESTnd trial demonstrated that flumatinib has more potent binding affinity for BCR-ABL1 than imatinib, translating to higher rates of response and faster molecular remission kinetics [2].

First-Line Response
Reported endpoint context
Comparable efficacy to nilotinib/dasatinib; higher response vs imatinib
Reported endpoint context
Research-use only; endpoint interpretation
first-line CML comparative efficacy failure-free survival

Flumatinib-d3 Key Application Scenarios


Therapeutic Drug Monitoring in CML

Clinical laboratories supporting flumatinib therapeutic drug monitoring require Flumatinib-d3 as the deuterated internal standard for validated LC-MS/MS methods. The 50 μL plasma volume requirement and 4.2-minute chromatographic run time documented in published methods [1] enable high-throughput TDM workflows. Method precision of ≤8.5% RSD and accuracy within ±2.2% relative error ensure compliance with CLIA/CAP requirements for clinical laboratory testing. Given that flumatinib achieves MMR rates of 61.37% in second-line CML patients [2], demand for TDM services supporting dose optimization and adherence monitoring is expected to increase with expanded clinical adoption. Procurement of Flumatinib-d3 with USP/EP traceability documentation [3] provides the auditable chain of custody required for clinical laboratory accreditation.

Regulated Clinical Trial Bioanalysis

CROs and pharmaceutical bioanalytical laboratories conducting regulated pharmacokinetic studies of flumatinib mesylate require Flumatinib-d3 to meet FDA and EMA bioanalytical method validation guidelines. The compound's isotopic purity (≥98-99.9%) [1] and co-elution characteristics enable correction of plasma matrix effects that would otherwise invalidate clinical trial sample data. The validated method linear range of 0.400-400 ng/mL for flumatinib [2] covers therapeutic concentrations observed in phase I-III clinical trials. With flumatinib demonstrating comparable first-line efficacy to nilotinib and dasatinib [3] and superior second-line EFS [4], the compound's expanding clinical development pipeline across multiple CML indications sustains demand for Flumatinib-d3 in GLP-compliant bioanalytical support.

Pharmaceutical QC and Reference Standards

API manufacturers and pharmaceutical QC laboratories developing or testing flumatinib mesylate drug substance require Flumatinib-d3 as a fully characterized reference standard with traceability to USP and EP compendial standards [1]. The compound supports analytical method validation, system suitability testing, and impurity profiling during synthesis and formulation stages of drug development. With flumatinib exhibiting 84-fold greater BCR-ABL1 inhibitory potency than imatinib (IC50 1.2 nM vs. 100.9 nM) [2], the API's potency demands rigorous analytical characterization to ensure batch-to-batch consistency. Flumatinib-d3's regulatory-compliant documentation package eliminates 2-4 weeks of in-house standard qualification work, accelerating QC release testing timelines and supporting timely regulatory submissions.

Academic Pharmacokinetics Research

Academic researchers investigating flumatinib pharmacokinetics, drug-drug interactions, or metabolism in preclinical models or patient cohorts require Flumatinib-d3 for accurate LC-MS/MS quantification. Published methods demonstrate simultaneous determination of flumatinib and its two major circulating metabolites (N-desmethyl flumatinib M1 and amide hydrolysis product M3) using the deuterated internal standard approach [1]. The method's successful application to clinical pharmacokinetic studies in CML patients across all dosage regimens [1] provides a validated protocol that can be directly implemented in academic core facilities. The demonstrated sensitivity (0.400 ng/mL LLOQ for flumatinib) and small plasma volume requirement (50 μL) [1] make the method suitable for both human clinical pharmacology studies and rodent pharmacokinetic experiments where sample volume is limited.

Application
Selection Property
Validation Focus
Flumatinib research PK monitoring
Co-eluting deuterated ISTD
Method precision and matrix-effect correction
Pharmacokinetic study bioanalysis
Isotopic purity and co-elution
Accuracy and linear range verification
API characterization and QC
Traceable reference standard
Purity and compendial documentation review
Metabolite profiling in research
Simultaneous metabolite detection
Sensitivity and sample volume feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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